molecular formula C8H4Cl2N2O3 B12331840 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy-

2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy-

Cat. No.: B12331840
M. Wt: 247.03 g/mol
InChI Key: KMXXHZURKDJOHT-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloroquinazoline and appropriate reagents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts.

    Steps: The process may involve nucleophilic substitution reactions, followed by hydrolysis and oxidation steps to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the quinazoline ring to a more saturated form.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline ketones, while substitution reactions may produce various quinazoline derivatives.

Scientific Research Applications

2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine atoms and a hydroxyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

    2,4(1H,3H)-Quinazolinedione: Lacks the chlorine atoms and hydroxyl group.

    6,8-Dichloroquinazoline: Lacks the hydroxyl group.

    3-Hydroxyquinazoline: Lacks the chlorine atoms.

Uniqueness

The uniqueness of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- lies in its specific substitution pattern, which can confer unique chemical and biological properties

Properties

Molecular Formula

C8H4Cl2N2O3

Molecular Weight

247.03 g/mol

IUPAC Name

6,8-dichloro-3-hydroxy-8H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4Cl2N2O3/c9-3-1-4-6(5(10)2-3)11-8(14)12(15)7(4)13/h1-2,5,15H

InChI Key

KMXXHZURKDJOHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=NC(=O)N(C2=O)O)C1Cl)Cl

Origin of Product

United States

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